1-Methylguanine

Overview

Description

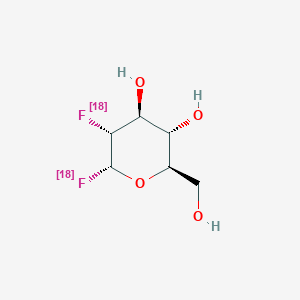

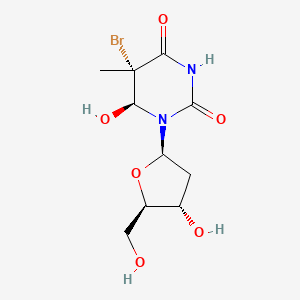

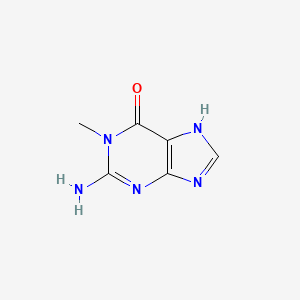

1-Methylguanine is a naturally occurring modified purine derived from transfer ribonucleic acid (tRNA). It is found in elevated levels in the serum and urine of cancer patients. This compound is a methylated form of guanine, one of the four main nucleobases found in the nucleic acids deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The presence of this compound in biological systems is often associated with the methylation of nucleic acids, which can have significant biological implications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylguanine can be synthesized through the methylation of guanine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization from water or 50% aqueous acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1-Methylguanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as hydrogen peroxide can be used.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild acidic conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo-derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-Methylguanine has several scientific research applications:

Chemistry: Used as a model compound to study methylation and demethylation processes in nucleic acids.

Biology: Investigated for its role in the regulation of gene expression and epigenetic modifications.

Medicine: Studied as a potential biomarker for cancer diagnosis and prognosis due to its elevated levels in cancer patients.

Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostic tools

Mechanism of Action

1-Methylguanine exerts its effects primarily through its incorporation into nucleic acids. This incorporation can alter base pairing, affect transcription, and influence protein binding. The presence of this compound can lead to structural changes in RNA secondary and tertiary structures, impacting gene expression and cellular processes. Additionally, it can be involved in the repair mechanisms for alkylation damage in DNA, with enzymes such as AlkB proteins playing a crucial role in demethylation .

Comparison with Similar Compounds

7-Methylguanine: Another methylated form of guanine, known for its role in RNA modification and epigenetics.

8-Hydroxy-7-Methylguanine: A product of 7-Methylguanine oxidation, studied for its cytoprotective effects in oxidative stress models

Uniqueness of 1-Methylguanine: this compound is unique due to its specific methylation at the N1 position, which significantly impacts its chemical and biological properties. Unlike other methylated guanines, this compound is particularly associated with cancer biomarkers and has distinct roles in DNA repair mechanisms .

Properties

IUPAC Name |

2-amino-1-methyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLVMTUMFYRZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=CN2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049377 | |

| Record name | 1-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

938-85-2 | |

| Record name | 1-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ATY0M8242 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-methylguanine affect DNA replication and transcription?

A1: [this compound can block DNA replication and transcription [, ]]. This blockage occurs because the methyl group at the N1 position of guanine interferes with the Watson-Crick base pairing, preventing the accurate replication or transcription of the DNA strand.

Q2: What is the primary mechanism for repairing this compound lesions in DNA?

A2: The primary mechanism for repairing this compound (1-meG) lesions in DNA is direct reversal repair by the enzyme AlkB [, , ]. AlkB is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that directly removes the methyl group from 1-meG, restoring the guanine base to its normal structure [, ].

Q3: Are there other repair pathways involved in the removal of this compound from DNA?

A3: While AlkB is the primary enzyme for direct reversal of 1-meG, research suggests that human 3-methyladenine DNA glycosylase (AAG) also plays a role []. This finding suggests some redundancy in the repair pathways for this lesion, highlighting its biological importance.

Q4: Does the repair efficiency of this compound differ between single-stranded and double-stranded DNA?

A4: Yes, studies have shown that the AlkB enzyme, as well as its human homologues ABH2 and ABH3, repair 1-meG more efficiently in single-stranded DNA than in double-stranded DNA [, , ]. This preference suggests that single-stranded DNA, which is transiently present during replication and transcription, might be more susceptible to 1-meG-induced damage.

Q5: How does the presence of AlkB affect the mutagenicity of this compound?

A5: [The presence of AlkB significantly reduces the mutagenic potential of this compound []]. In AlkB-deficient E. coli, 1-meG showed a high mutation rate, but this mutagenicity was completely abolished in AlkB-proficient cells, demonstrating the crucial role of AlkB in preventing 1-meG-induced mutations [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H7N5O, and its molecular weight is 165.15 g/mol.

Q7: Are there any specific spectroscopic data available for identifying this compound?

A7: UV-Vis absorption, circular dichroism, and fluorescence spectroscopy have been used to characterize this compound and its derivatives [, ]. These techniques provide information about the electronic structure and interactions of the molecule, aiding in its identification and differentiation from other purine bases.

Q8: How does the methylation at the N1 position affect the tautomeric properties of guanine?

A8: [Methylation at the N1 position locks guanine in its keto form []]. This alteration significantly impacts its hydrogen bonding capabilities and interactions with other molecules compared to the unmethylated guanine, which exists in a tautomeric equilibrium between keto and enol forms.

Q9: What is the significance of elevated levels of methylated purines, including this compound, in cancer patients?

A9: Elevated levels of methylated purines, including this compound, have been observed in the serum and urine of cancer patients [, , , ]. This observation suggests a potential link between altered purine metabolism and cancer development, making these methylated purines potential biomarkers for cancer diagnosis or prognosis.

Q10: Can this compound induce cell transformation and tumor formation?

A10: Yes, studies have shown that chronic exposure to this compound can transform Chinese hamster embryo cells, leading to altered growth properties and tumorigenicity in nude mice [, ]. These findings suggest that 1-meG might act as a carcinogen, contributing to tumor development.

Q11: Are there any dietary factors that could influence the levels of this compound and other modified nucleobases in the body?

A11: Research suggests that dietary factors, such as the intake of selenium, zinc, and copper, may influence the excretion of modified nucleobases, including this compound, in rats []. This finding emphasizes the potential impact of dietary interventions on modulating DNA damage and repair processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.